Dual Akt1/PKA Potency vs. Pan-Akt Inhibitors
Akt1&PKA-IN-1 exhibits potent dual inhibition of Akt1 (IC50 = 0.11 μM) and PKAα (IC50 = 0.03 μM). In contrast, the pan-Akt inhibitor Ipatasertib, while highly potent against Akt1 (IC50 = 5 nM), shows markedly reduced PKA inhibition (IC50 = 3100 nM), yielding a 620-fold selectivity window . Similarly, PF-AKT400 displays extreme Akt1 selectivity (IC50 = 0.5 nM) over PKA (IC50 = 450 nM), a 900-fold difference [1]. This data demonstrates that Akt1&PKA-IN-1 provides a balanced dual inhibition profile not achievable with highly selective pan-Akt inhibitors, which are engineered to minimize PKA engagement [2].
| Evidence Dimension | IC50 for Akt1 and PKAα (dual inhibition potency) |
|---|---|
| Target Compound Data | Akt1 IC50 = 0.11 μM; PKAα IC50 = 0.03 μM |
| Comparator Or Baseline | Ipatasertib: Akt1 IC50 = 0.005 μM; PKA IC50 = 3.1 μM. PF-AKT400: Akt1 IC50 = 0.0005 μM; PKA IC50 = 0.45 μM. |
| Quantified Difference | Ipatasertib exhibits 620-fold PKA selectivity; PF-AKT400 exhibits 900-fold PKA selectivity; Akt1&PKA-IN-1 exhibits 0.27-fold (i.e., dual potent inhibition). |
| Conditions | Cell-free kinase inhibition assays; recombinant enzyme activity measured via standard radiometric or fluorescence-based methods. |
Why This Matters
For experiments requiring concurrent modulation of both Akt and PKA pathways, Akt1&PKA-IN-1 is the only compound among these comparators that delivers sub-micromolar potency for both targets, eliminating the need for multiple inhibitors.
- [1] Adooq. PF-AKT400 (A11258) Datasheet. Akt1 IC50 = 0.5 nM; PKA IC50 = 450 nM; 900-fold selectivity. View Source
- [2] Ashton KS, et al. Bioorg Med Chem Lett. 2011;21(18):5191-5196. Describes amide AKT1 inhibitor series with selectivity over CDK2. View Source
